molecular formula C8H9N3O2 B14751369 Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B14751369
M. Wt: 179.18 g/mol
InChI Key: DHVVXMNJKRSORO-UHFFFAOYSA-N
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Description

Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyrimidine ring, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves cyclization reactions. One common method is the condensation of appropriate pyrrole and pyrimidine precursors under acidic or basic conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H9N3O2/c1-13-8(12)7-10-4-5-2-3-9-6(5)11-7/h4H,2-3H2,1H3,(H,9,10,11)

InChI Key

DHVVXMNJKRSORO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CCNC2=N1

Origin of Product

United States

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